molecular formula C11H18ClNO4 B3124234 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate CAS No. 317356-97-1

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate

Cat. No.: B3124234
CAS No.: 317356-97-1
M. Wt: 263.72 g/mol
InChI Key: XNKQYQOTERJNHJ-SFYZADRCSA-N
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Description

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate (CAS: 317356-97-1) is a chiral pyrrolidine derivative with a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a chlorine substituent at the 4-position in the (2S,4R) configuration. Its molecular formula is C₁₁H₁₈ClNO₄ (MW: 264 Da), and it is widely used as a key intermediate in pharmaceutical synthesis, particularly for modifying peptide backbones or generating stereochemically defined scaffolds . The tert-butyl and methyl ester groups enhance steric protection and modulate solubility, while the 4-chloro group serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKQYQOTERJNHJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.

    Chlorination: The chlorine atom is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at the 4-position or ester groups, significantly altering reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Pyrrolidine Derivatives

Compound Name (Configuration) Substituents (Position 4) Molecular Formula MW (Da) Key Properties/Applications References
Target Compound : 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate Cl C₁₁H₁₈ClNO₄ 264 High reactivity for SN2 substitutions; intermediate in drug synthesis. Hazard codes: H302, H315, H319, H335 .
1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate OCHF₂ C₁₂H₁₈ClF₂NO₅ 329.73 Difluoromethoxy enhances metabolic stability; potential prodrug applications. Soluble in polar aprotic solvents .
O1-tert-butyl O2-methyl (2S,4R)-4-fluoro-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate F + CH₂OH C₁₂H₂₀FNO₅ 277.29 Fluorine improves bioavailability; hydroxymethyl enables conjugation. Used in PET tracer synthesis .
1-tert-butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate F C₁₁H₁₈FNO₄ 247.27 Fluorine’s electronegativity stabilizes transition states; used in radiopharmaceuticals (e.g., ¹⁸F-labeling) .
1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate OH C₁₁H₁₉NO₅ 245.28 Hydroxyl group facilitates tosylation (e.g., TsCl/pyridine) to generate leaving groups .
O1-tert-butyl O2-methyl (2R,4S)-4-benzyloxypyrrolidine-1,2-dicarboxylate OCH₂C₆H₅ C₁₈H₂₅NO₅ 335.39 Benzyloxy group provides steric bulk; used in asymmetric catalysis. Predicted boiling point: 420.2°C .

Spectroscopic and Physical Properties

  • Rotamerism: Compounds like 1-(tert-butyl)-2-methyl-4-nitrobenzoylpyrrolidine () exhibit rotamers in NMR due to restricted rotation, a feature less pronounced in the 4-Cl target compound .
  • Solubility: The 4-Cl derivative is soluble in dichloromethane (common in ester-protected intermediates), whereas hydroxymethyl analogs (C₁₂H₂₀FNO₅) show higher polarity and aqueous solubility .

Biological Activity

1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H18_{18}ClNO4_{4} and a molecular weight of 263.72 g/mol. It features a pyrrolidine ring with tert-butyl and methyl substituents, along with a chlorinated carbon atom. The chirality at positions 2 and 4 (2S, 4R configuration) is crucial for its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives may protect neuronal cells from oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dicarboxylate moiety allows the compound to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways .
  • Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate insertion into lipid membranes, affecting membrane fluidity and integrity .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with a chlorinated pyrrolidine core exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of chlorine enhances antimicrobial potency due to increased lipophilicity and membrane penetration abilities.

Neuroprotective Study

In another investigation focusing on neuroprotection, researchers assessed the effects of related pyrrolidine compounds on neuronal cells exposed to oxidative stress. The results showed that these compounds reduced cell death significantly compared to controls. Mechanistic studies suggested that they may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:

Compound NameCAS NumberBiological ActivityUnique Features
This compound169032-99-9Antimicrobial, anticancerChlorinated pyrrolidine
Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate1146160-08-8AnticancerContains a Boc protecting group
(2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride334999-32-5NeuroprotectiveAmino group substitution

Q & A

Q. What are the critical steps for synthesizing (2S,4R)-4-chloropyrrolidine derivatives with tert-butyl and methyl ester protections?

Methodological Answer: Synthesis typically involves stereoselective chlorination at the C4 position of a pyrrolidine scaffold. A Boc (tert-butyloxycarbonyl) group is introduced at N1, while a methyl ester is installed at C2. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure (2S,4R) configuration .
  • Protection strategies : Sequential protection with tert-butyl and methyl groups to prevent unwanted side reactions during functionalization .
  • Chlorination : Electrophilic or nucleophilic chlorination agents (e.g., SOCl₂, Cl₂ gas) under controlled conditions to avoid overhalogenation .

Q. How is the stereochemical integrity of the (2S,4R) configuration verified experimentally?

Methodological Answer:

  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to distinguish axial/equatorial substituents .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases to assess enantiomeric excess (ee) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to acute oral toxicity (H302) and skin sensitization risks (H317) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts during synthesis .
  • Waste disposal : Neutralize acidic or halogenated waste streams before disposal .

Advanced Research Questions

Q. How does the (2S,4R) stereochemistry influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The axial orientation of the C4 chlorine in the (2S,4R) configuration increases its susceptibility to nucleophilic attack due to reduced steric hindrance. Computational studies (e.g., DFT calculations) predict higher activation energy for equatorial substituents . Experimental validation involves:

  • Kinetic studies : Monitoring reaction rates with varying nucleophiles (e.g., amines, thiols) .
  • Stereochemical tracking : Retaining or inverting configuration post-reaction via X-ray or NMR .

Q. What computational tools are effective for optimizing reaction pathways involving this compound?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and reaction barriers .
  • Reaction path search algorithms : Tools like GRRM or AFIR to explore alternative pathways and minimize trial-and-error experimentation .
  • Machine learning (ML) : Training models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) that cause signal splitting .
  • Solvent effects : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .

Q. What strategies are used to mitigate racemization during functionalization of the pyrrolidine ring?

Methodological Answer:

  • Low-temperature reactions : Conduct reactions below -20°C to slow down stereochemical scrambling .
  • Protecting group selection : Use bulky groups (e.g., Boc) to sterically hinder racemization .
  • Catalyst design : Employ chiral ligands in transition-metal catalysis to preserve configuration .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?

Methodological Answer:

  • Stepwise yield analysis : Isolate and quantify intermediates to identify low-yielding steps .
  • Side-product characterization : Use LC-MS or GC-MS to detect unanticipated byproducts .
  • Process optimization : Adjust stoichiometry, solvent polarity, or catalyst loading based on sensitivity analysis .

Q. What experimental validations are required when computational models predict novel reaction pathways?

Methodological Answer:

  • Microscale validation : Test predicted conditions in small batches to confirm feasibility .
  • Isotopic labeling : Use 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled substrates to trace reaction mechanisms .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Reactant of Route 2
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate

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